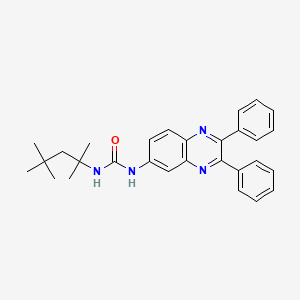

N-(2,3-二苯基-6-喹喔啉基)-N'-(1,1,3,3-四甲基丁基)脲

描述

Quinoxaline derivatives are an important class of nitrogen-containing heterocycles that exhibit a wide range of biological activities and have been extensively studied for their chemical properties and synthesis methods.

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves palladium-catalyzed C-N and C-C coupling reactions, providing a versatile approach to functionalize these compounds. For example, triarylamines containing a 6H-indolo[2,3-b]quinoxaline core were synthesized using such methods, demonstrating the adaptability of quinoxaline synthesis strategies (Thomas & Tyagi, 2010).

Molecular Structure Analysis

Quinoxaline derivatives exhibit varied molecular structures, with some showing strong fluorescent solvatochromism due to the donor-acceptor nature of the π-electron-deficient aromatic core and π-electron-rich terminal groups. This highlights the complex interplay between structure and electronic properties in quinoxaline compounds (Hirayama et al., 2005).

Chemical Reactions and Properties

Quinoxaline derivatives engage in a range of chemical reactions, including annulation processes that form N-aryl-N′-pyridyl ureas leading to fused heterocycles. These reactions, which do not require metal catalysts, underline the reactive versatility of quinoxaline cores (Baykova et al., 2023).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as solvatochromic behavior and fluorescence, are significantly influenced by their molecular structure. The presence of diphenylamino groups, for example, can enhance thermal stability and glass transition temperatures, indicating the impact of substituents on the physical characteristics of these compounds (Hirayama et al., 2005).

科学研究应用

晶体结构分析

对与 N-(2,3-二苯基-6-喹喔啉基)-N'-(1,1,3,3-四甲基丁基)脲 在结构上相关的化合物(例如 3,3'-双(喹啉-8-基)-1,1'-[4,4'-亚甲基双(4,1-苯基)]二脲)的研究揭示了它们晶体结构的见解,这可能会对材料科学和工程产生影响。晶体结构通过分子内氢键稳定,表明在设计具有特定性质的分子材料中具有潜在应用 (Pramanik 等人,2011)。

缓蚀

喹喔啉类化合物已被研究其作为缓蚀剂的潜力,表明 N-(2,3-二苯基-6-喹喔啉基)-N'-(1,1,3,3-四甲基丁基)脲 在保护金属免受腐蚀方面的应用。对喹喔啉类化合物的理论研究表明它们在抑制硝酸中铜腐蚀方面的效率,指向金属保存的工业应用 (Zarrouk 等人,2014)。

非线性光学研究

喹啉及其衍生物(包括与 N-(2,3-二苯基-6-喹喔啉基)-N'-(1,1,3,3-四甲基丁基)脲 相关的化合物)由于其有希望的特性而在非线性光学 (NLO) 研究中引起关注。研究表明,这些化合物可以表现出显着的 NLO 响应,使其成为与技术相关的应用的候选者 (Khalid 等人,2019)。

酶抑制

尿素酶抑制剂(包括尿素衍生物)因其作为药物对抗由酶催化反应引起的胃部和泌尿道感染的潜力而被探索。这项研究表明 N-(2,3-二苯基-6-喹喔啉基)-N'-(1,1,3,3-四甲基丁基)脲 和相关化合物在医学治疗中的潜在治疗应用 (Kosikowska & Berlicki,2011)。

荧光化学传感

与 N-(2,3-二苯基-6-喹喔啉基)-N'-(1,1,3,3-四甲基丁基)脲 在结构上相关的化合物已开发为基于质子转移机制的氟化物等离子的化学传感器。这些发现突出了在环境监测和分析化学中的潜在应用 (Jia 等人,2009)。

柑橘中的体细胞胚发生

二苯基脲衍生物(在化学上与 N-(2,3-二苯基-6-喹喔啉基)-N'-(1,1,3,3-四甲基丁基)脲 相关)已被证明可以诱导柑橘属物种的体细胞胚发生,表明在农业和园艺中的应用 (Carra 等人,2006)。

硫酸盐结合

对与 N-(2,3-二苯基-6-喹喔啉基)-N'-(1,1,3,3-四甲基丁基)脲 相关的喹啉基官能化三足三脲受体的研究揭示了它们对硫酸盐结合的能力,表明在环境和分析化学中检测和去除溶液中的硫酸根离子的潜在用途 (Hao 等人,2012)。

属性

IUPAC Name |

1-(2,3-diphenylquinoxalin-6-yl)-3-(2,4,4-trimethylpentan-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O/c1-28(2,3)19-29(4,5)33-27(34)30-22-16-17-23-24(18-22)32-26(21-14-10-7-11-15-21)25(31-23)20-12-8-6-9-13-20/h6-18H,19H2,1-5H3,(H2,30,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJWTYGRTMMSTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Diphenylquinoxalin-6-yl)-3-(2,4,4-trimethylpentan-2-yl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579714.png)

![N-[2-(4-morpholinyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4579721.png)

![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4579724.png)

![5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4579746.png)

![1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4579748.png)

![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4579760.png)

![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B4579764.png)

![N-allyl-4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4579776.png)

![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4579803.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl trifluoroacetate](/img/structure/B4579817.png)

![1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4579824.png)

![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4579827.png)